molecular formula C8H17NO B1284396 (1-Isopropylpyrrolidin-3-yl)methanol CAS No. 2148-53-0

(1-Isopropylpyrrolidin-3-yl)methanol

Cat. No.: B1284396
CAS No.: 2148-53-0
M. Wt: 143.23 g/mol
InChI Key: AAHDGWGNYJVYMG-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: (1-Isopropylpyrrolidin-3-yl)methanol is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and is employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also investigated for its potential as a ligand in receptor binding studies .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of new drugs. It is studied for its activity against various biological targets, including enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other specialty chemicals .

Safety and Hazards

“(1-Isopropylpyrrolidin-3-yl)methanol” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and achieve high purity .

Chemical Reactions Analysis

Types of Reactions: (1-Isopropylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (1-Isopropylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The hydroxymethyl group and the isopropyl group play crucial roles in determining the compound’s binding affinity and selectivity . The exact pathways and molecular interactions depend on the specific biological target being studied .

Comparison with Similar Compounds

Comparison: (1-Isopropylpyrrolidin-3-yl)methanol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and binding interactions compared to other similar compounds. For example, (1-Ethylpyrrolidin-3-yl)methanol has a smaller ethyl group, which may result in different binding affinities and selectivities . Similarly, (1-Isopropylpiperidin-3-yl)methanol has a six-membered ring, which alters its three-dimensional structure and potentially its biological activity .

Properties

IUPAC Name

(1-propan-2-ylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHDGWGNYJVYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586409
Record name [1-(Propan-2-yl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-53-0
Record name [1-(Propan-2-yl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2148-53-0
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